2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
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Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C10H12N6O3S2 and its molecular weight is 328.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antifungal activity . They are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
Mode of Action
The compound interacts with its target enzyme, lanosterol 14α-demethylase, and inhibits its activity. This inhibition disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane’s structure and function
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway in fungi. Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cellular membrane. Inhibition of ergosterol synthesis by the compound leads to the accumulation of 14α-methyl sterols, which alter the normal membrane structure and function, thereby inhibiting fungal growth .
Pharmacokinetics
The solubility of similar compounds in water at temperatures below 60°c has been reported , which could potentially influence the compound’s bioavailability.
Result of Action
The result of the compound’s action is the inhibition of fungal growth. By disrupting the biosynthesis of ergosterol, the compound alters the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the solubility of similar compounds in water at temperatures below 60°C could potentially influence the compound’s bioavailability . Additionally, the compound’s impact on human health and the environment under general use conditions is reported to be minimal .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S2/c11-9-14-10(16-15-9)20-5-8(17)13-6-1-3-7(4-2-6)21(12,18)19/h1-4H,5H2,(H,13,17)(H2,12,18,19)(H3,11,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXLNQOLNONYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NNC(=N2)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329129 |
Source
|
Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787371 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
454189-71-0 |
Source
|
Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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